2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .
The next step involves the acylation of the brominated pyrazole with 2-methylpropanoic acid chloride in the presence of a base such as triethylamine. Finally, the hydrazinecarbothioamide moiety is introduced through the reaction of the acylated pyrazole with thiosemicarbazide under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Similar pyrazole structure with different functional groups.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
Imidazole derivatives: Share similar heterocyclic structures and are used in various therapeutic applications.
Uniqueness
2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-N-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H24BrN5OS |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C18H24BrN5OS/c1-10-6-7-11(2)15(8-10)20-18(26)22-21-17(25)12(3)9-24-14(5)16(19)13(4)23-24/h6-8,12H,9H2,1-5H3,(H,21,25)(H2,20,22,26) |
InChI Key |
QIERPYHMFGSNEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C(C)CN2C(=C(C(=N2)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.